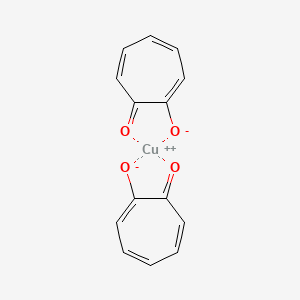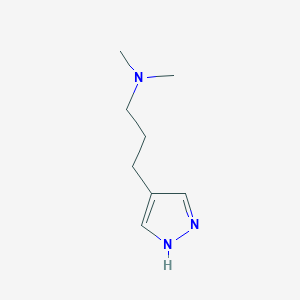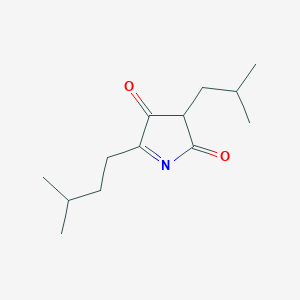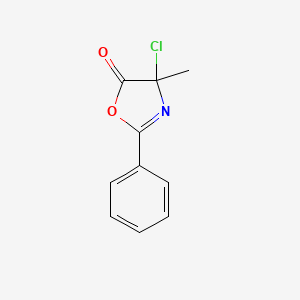![molecular formula C32H47O4P B12873054 Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)
Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky structure, which provides steric hindrance, making it an effective ligand in transition metal-catalyzed reactions. It is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes substitution reactions, particularly in the formation of metal-ligand complexes. It is also involved in oxidative addition and reductive elimination processes when used in catalytic cycles .
Common Reagents and Conditions
Oxidative Addition: Typically involves palladium(0) complexes and aryl halides.
Reductive Elimination: Often facilitated by heating or the addition of reducing agents.
Substitution: Commonly occurs with transition metals like palladium, nickel, and platinum.
Major Products
The major products formed from these reactions are typically organometallic complexes that serve as intermediates in catalytic cycles. These complexes are crucial in forming carbon-carbon and carbon-heteroatom bonds .
Aplicaciones Científicas De Investigación
Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in transition metal complexes. It stabilizes the metal center and facilitates the formation and cleavage of bonds during catalytic cycles. The bulky nature of the ligand provides steric protection, enhancing the selectivity and efficiency of the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexyl(2’,6’-diisopropoxy-3-biphenylyl)phosphine
- Dicyclohexyl(2’,6’-dimethoxy-[1,1’-biphenyl]-3-yl)phosphine
- (2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl) [2-(2’-amino-1,1’-biphenyl)]palladium (II)
Uniqueness
The unique aspect of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine lies in its dual methoxy and isopropoxy substituents, which provide a balance of electronic and steric properties. This makes it particularly effective in catalytic processes requiring high selectivity and efficiency .
Propiedades
Fórmula molecular |
C32H47O4P |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H47O4P/c1-22(2)35-27-18-13-19-28(36-23(3)4)30(27)31-26(33-5)20-21-29(34-6)32(31)37(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3 |
Clave InChI |
OTOAOLMUBVOHEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)


![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)

![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
